6-Amino-3-(trifluoromethyl)picolinonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4F3N3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
6-amino-3-(trifluoromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-6(12)13-5(4)3-11/h1-2H,(H2,12,13) |
InChI Key |
OLCQSPCUCOQJTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)C#N)N |
Origin of Product |
United States |
Synthetic Methodologies for 6 Amino 3 Trifluoromethyl Picolinonitrile
Direct Synthesis Strategies
Direct synthesis approaches are the most documented routes for preparing 6-Amino-3-(trifluoromethyl)picolinonitrile. These strategies typically involve the chemical transformation of a functional group on the pyridine (B92270) ring to an amino group, or the construction of the ring system with the amino group precursor already in place.
Reductive Functionalization of Nitro-Precursors
A primary and effective method for synthesizing the target compound is through the reduction of its corresponding nitro-precursor, 6-Nitro-3-(trifluoromethyl)picolinonitrile. This transformation is a fundamental process in organic synthesis for the preparation of aromatic amines. smolecule.comitc.mx
Catalytic hydrogenation represents a clean and efficient method for the reduction of aromatic nitro compounds. This process typically involves reacting the nitro-precursor with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney Nickel.
The reaction is generally carried out in a solvent such as ethanol (B145695), methanol, or ethyl acetate (B1210297) under a pressurized atmosphere of hydrogen. The process is highly efficient, often proceeding to completion within minutes to hours. ccspublishing.org.cn A key advantage of catalytic hydrogenation is the straightforward workup, where the catalyst is simply filtered off, and the solvent is evaporated to yield the crude product, which can then be purified. While this is a standard method for nitro group reduction, specific documented applications to 6-Nitro-3-(trifluoromethyl)picolinonitrile are less common in the literature than metal-mediated reductions.
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | H₂ Gas | Ethanol / Ethyl Acetate | Room Temperature | 1-50 atm |
| Raney Nickel | H₂ Gas | Methanol | Room Temperature | 1-50 atm |
| Ammonium (B1175870) Formate | Transfer Hydrogenation | Methanol | Reflux | Atmospheric |
The most widely reported method for the synthesis of this compound involves the reduction of 6-Nitro-3-(trifluoromethyl)picolinonitrile using a metal in an acidic medium. smolecule.com Iron powder is a commonly employed reducing agent due to its low cost and high efficiency. chemicalbook.comchemicalbook.com
In a typical procedure, the nitro compound is dissolved in a mixture of solvents, such as ethyl acetate and ethanol or ethyl acetate and acetic acid. chemicalbook.comchemicalbook.com Iron powder is then added in excess, followed by a catalytic amount of acid, like hydrochloric acid (HCl) or acetic acid. The reaction mixture is heated to reflux and monitored until the starting material is consumed. chemicalbook.com This method consistently produces the desired amino compound in high yields, often exceeding 90%. chemicalbook.comchemicalbook.com Other metals, such as tin (Sn) or zinc (Zn), can also be used for this type of reduction. smolecule.com
| Reducing Agent | Acid | Solvent System | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| Iron Powder | Hydrochloric Acid (HCl) | Ethanol / Ethyl Acetate | 12 h | 95% | chemicalbook.com |
| Iron Powder | Acetic Acid | Ethyl Acetate / Acetic Acid | 15 h | 91% | chemicalbook.com |
The efficiency of the metal-mediated reduction can be influenced by several factors. The choice of metal is critical; iron is often preferred for its balance of reactivity and cost. The reaction rate is also dependent on the surface area of the metal powder.
The acid plays a crucial role in the reaction mechanism, and its concentration can affect the reaction time and yield. The solvent system is selected to ensure the solubility of the starting material while being compatible with the reaction conditions. Mixed solvent systems, such as ethanol and ethyl acetate, are often used. chemicalbook.com Temperature is another key parameter; heating the reaction to reflux typically increases the reaction rate, leading to shorter completion times. chemicalbook.com Careful optimization of these conditions is necessary to maximize the yield and purity of this compound while minimizing reaction time and the formation of byproducts. nih.gov
Nucleophilic Substitution Pathways for Nitrile Introduction
An alternative synthetic approach involves the introduction of the nitrile group onto a pre-existing pyridine ring through a nucleophilic substitution reaction. This strategy is contingent on the availability of a suitable halogenated precursor.
The cyano-deshalogenation, often known as the Rosenmund-von Braun reaction, is a classic method for introducing a nitrile group onto an aromatic ring. This reaction involves the displacement of a halide (typically bromide or chloride) with a cyanide source, most commonly copper(I) cyanide (CuCN). google.com
For the synthesis of this compound, this pathway would theoretically start from a precursor such as 6-Chloro-3-(trifluoromethyl)pyridin-2-amine. The reaction is typically carried out in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. google.com While a powerful method, these reactions can suffer from drawbacks, including the use of toxic heavy metal reagents and harsh reaction conditions. The success of this route is highly dependent on the reactivity of the specific halogenated precursor. google.com
| Halogenated Precursor | Cyanide Source | Solvent | Temperature |
|---|---|---|---|
| Aryl Halide (Cl, Br) | Copper(I) Cyanide (CuCN) | DMF, NMP, DMSO | 120-200 °C |
| Aryl Halide (Cl, Br) | Potassium Cyanide (KCN) | DMSO | High Temperature |
Other Nucleophilic Cyanation Methods
The introduction of a nitrile (cyano) group onto a pyridine ring via nucleophilic cyanation often requires activation of the typically electron-deficient pyridine system. thieme-connect.denih.gov This activation enhances the ring's susceptibility to attack by a cyanide nucleophile.
One effective strategy involves the in-situ activation of the pyridine nitrogen with an electrophilic agent, which generates a pyridinium (B92312) species. This intermediate is then readily attacked by a cyanide source. thieme-connect.de A notable method uses triflic anhydride (B1165640) (Tf₂O) for activation, followed by the addition of a cyanide source like trimethylsilyl (B98337) cyanide (TMSCN). nih.gov The reaction proceeds through the formation of an activated pyridinium species, subsequent nucleophilic addition of cyanide, and finally an elimination step, facilitated by a base such as N-methylmorpholine (NMM), to regenerate the aromatic cyanated pyridine. nih.gov This one-pot protocol is applicable to a wide range of substituted N-containing heterocycles. nih.gov
Another approach involves the conversion of pyridines to their corresponding N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic attack. Treatment of the pyridine-1-oxide with an acylating or alkylating agent in the presence of cyanide ions leads to the formation of cyanopyridines through an addition-elimination process. thieme-connect.de Researchers have also developed a one-pot conversion of pyridines to 2-cyanopyridines by generating an N-nitropyridinium salt intermediate in situ using nitric acid and trifluoroacetic anhydride, which is then treated with potassium cyanide. thieme-connect.de
The table below summarizes the optimization of a C-H cyanation reaction on a model pyridine substrate using triflic anhydride activation. nih.gov
| Entry | Activation Temp (T¹) | Cyanation Temp (T²) | Time (t¹) | Solvent | Yield (%) | Isomer Ratio (2-/3-/4-) |
|---|---|---|---|---|---|---|
| 1 | -40 °C | rt | 1 h | DCM | 58 | 5.0:1.0:3.8 |
| 2 | -40 °C | rt | 1 h | MeCN | 65 | 4.5:1.0:3.3 |
| 3 | -40 °C | rt | 1 h | THF | 70 | 4.6:1.0:3.5 |
| 4 | -78 °C | rt | 1 h | THF | 76 | 5.5:1.0:4.0 |
| 5 | -78 °C | 0 °C | 1 h | THF | 72 | 5.7:1.0:4.1 |
Data adapted from a study on the C−H cyanation of 6-ring N-containing heteroaromatics. nih.gov Conditions involved Tf₂O activation followed by addition of TMSCN and NMM. nih.gov
Building Block Approaches and Precursor Derivatization
Building block approaches involve the synthesis of the target molecule by first constructing a core scaffold that already contains one or more of the desired functionalities, followed by the strategic introduction of the remaining groups. This is a powerful alternative to the direct functionalization of a simple pyridine ring.
A key strategy is to first synthesize the pyridine ring with the trifluoromethyl group already incorporated at the desired position. This avoids the often-challenging regioselective trifluoromethylation of a pre-existing substituted pyridine.
Transition metal-catalyzed [2+2+2] cycloaddition reactions are a highly efficient method for constructing substituted pyridine rings from simple acyclic precursors. researchgate.netresearchgate.net The cobalt-catalyzed cycloaddition of diynes with nitriles is a practical and atom-economical approach to building the pyridine core. nih.govtohoku.ac.jp
This methodology has been successfully applied to the synthesis of α-trifluoromethylated pyridines. nih.gov In a typical reaction, a trifluoromethylated diyne undergoes cycloaddition with a nitrile in the presence of a cobalt catalyst system, often consisting of CoCl₂(phen), zinc bromide (ZnBr₂), and zinc (Zn) dust. nih.govresearchgate.net The reaction proceeds smoothly and with high regioselectivity, affording the corresponding α-fluoroalkylated pyridines in excellent yields. nih.gov This method is advantageous due to the use of an inexpensive and abundant cobalt catalyst, a wide substrate scope, and scalability to the gram level. nih.govbohrium.com The reaction tolerates various functional groups on the nitrile component, including aromatic, heteroaromatic, and aliphatic groups. nih.gov
The table below illustrates the scope of the cobalt-catalyzed [2+2+2] cycloaddition between various nitriles and a fluorinated diyne. nih.gov
| Nitrile Substrate (R-CN) | Product | Yield (%) |
|---|---|---|
| Benzonitrile | 3aA | 99 (92) |
| p-Methoxybenzonitrile | 3bA | 99 (93) |
| p-Bromobenzonitrile | 3eA | 99 (92) |
| m-Chlorobenzonitrile | 3fA | 99 (93) |
| Thiophene-2-carbonitrile | 3pA | 99 (94) |
| Phenylacetonitrile | 3qA | 98 (92) |
| Ethyl cyanoacetate | 3rA | 89 (81) |
Yields determined by ¹⁹F NMR, with isolated yields in parentheses. nih.govresearchgate.net Reaction conditions typically involve CoCl₂(phen), ZnBr₂, and Zn in DCE at 80°C. nih.gov
Direct trifluoromethylation of C-H bonds on a pyridine ring is an alternative route to obtaining the trifluoromethylated scaffold. While trifluoromethylation using radical sources often suffers from a lack of regioselectivity, methods for selective functionalization have been developed. acs.orgchemistryviews.org
A significant challenge has been the selective trifluoromethylation at the C3 position of pyridines. chemistryviews.org A recently developed method achieves this by activating the pyridine ring toward nucleophilic attack through hydrosilylation. acs.orgchemrxiv.orgacs.org This reaction forms an N-silyl enamine intermediate. acs.orgelsevierpure.com This electron-rich intermediate then undergoes a reaction with an electrophilic trifluoromethylating agent, such as a Togni reagent. acs.orgchemistryviews.org Subsequent oxidation results in the formation of the 3-trifluoromethylated pyridine product with high regioselectivity. acs.orgchemrxiv.org This process allows for the direct conversion of C-H bonds to C-CF₃ bonds at the 3-position, a transformation that is difficult to achieve through classical electrophilic aromatic substitution due to the electron-deficient nature of the pyridine ring. acs.org
Once the trifluoromethylated pyridine scaffold is obtained, the remaining amino and nitrile groups must be installed. The specific methods and their order depend on the substitution pattern of the starting scaffold and the directing effects of the existing groups.
Numerous strategies exist for the amination of pyridine rings. nih.govgalchimia.com These include classical methods like the Chichibabin reaction, which typically installs an amino group at the 2-position, and modern cross-coupling reactions that often rely on pre-halogenated substrates. nih.govgalchimia.com Other approaches involve the conversion of pyridines to N-oxides to activate the 2- and 4-positions for amination. researchgate.netnih.gov A distinct strategy involves converting the pyridine into a phosphonium (B103445) salt, which can then react with sodium azide (B81097) to form an iminophosphorane, a versatile precursor to an amino group. nih.gov This method offers precise regioselectivity based on the position of C-P bond formation. nih.gov
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine in the presence of a reducing agent. While this method is not a direct amination of the aromatic pyridine ring, it is a crucial strategy for synthesizing amines from precursors that can be incorporated into or transformed into the final pyridine product. For example, a pyridine precursor bearing a ketone functionality could be converted to the corresponding amine via reductive amination.
A common and mild protocol for reductive amination uses borane–pyridine complex as the reducing agent. rsc.orgacs.org This reagent is a stable and less toxic alternative to other reducing agents like sodium cyanoborohydride. rsc.org The reaction is often facilitated by the presence of molecular sieves, which not only remove the water generated during the initial imine formation but may also play a catalytic role. acs.org This strategy is broadly applicable to a wide variety of carbonyl compounds and amines. rsc.org
Strategic Introduction of Amino and Nitrile Functionalities onto Pyridine Systems
Direct Amination Methodologies
The synthesis of this compound can be efficiently achieved through direct amination, a process that typically involves a nucleophilic aromatic substitution (SNAr) reaction. This methodology commonly utilizes an activated pyridine precursor, such as 6-chloro-3-(trifluoromethyl)picolinonitrile (B1358188), which serves as a versatile starting material. chemuniverse.com
The core of this transformation is the displacement of a suitable leaving group, most often a halide like chlorine, from the 6-position of the pyridine ring by an amino group. The reaction is facilitated by the electron-withdrawing nature of both the trifluoromethyl (-CF₃) group and the nitrile (-CN) group. These substituents decrease the electron density of the pyridine ring, making it more susceptible to attack by nucleophiles. stackexchange.com Specifically, the nitro group, which is strongly electron-withdrawing, activates the positions ortho and para to it for nucleophilic substitution. stackexchange.com By analogy, the trifluoromethyl and nitrile groups in the precursor enhance the electrophilicity of the carbon atom at the 6-position, facilitating the substitution reaction.
The amination is typically carried out using ammonia (B1221849) or a protected ammonia equivalent in a suitable solvent system. The reaction conditions can be tailored to optimize yield and purity, often involving elevated temperatures and pressures to drive the reaction to completion.
Table 1: Representative Conditions for Direct Amination of a Halogenated Picolinonitrile
| Parameter | Condition | Purpose |
| Starting Material | 6-chloro-3-(trifluoromethyl)picolinonitrile | Provides the core structure with a leaving group at the target position. |
| Aminating Agent | Aqueous Ammonia (NH₃) or Ammonium Salt | Serves as the source of the amino group nucleophile. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) or alcohol (e.g., Ethanol) | Solubilizes reactants and facilitates the substitution reaction. |
| Temperature | 100-150 °C | Provides the necessary activation energy for the SNAr reaction. |
| Pressure | Sealed vessel conditions | Contains volatile reactants like ammonia and allows for temperatures above the solvent's boiling point. |
| Catalyst/Additive | Optional (e.g., Copper salts) | May be used in some cases to lower the activation energy, though often not required due to substrate activation. |
This direct approach is often favored for its straightforward nature, converting a readily available halogenated intermediate into the desired amino compound in a single, high-yielding step.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route for this compound hinges on a careful evaluation of several key metrics, including efficiency, selectivity, and scalability.
Efficiency and Atom Economy Considerations
Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical process by quantifying the proportion of reactant atoms that are incorporated into the desired product. jocpr.comwikipedia.org A higher atom economy signifies a more sustainable process with less waste generation. monash.edu
Two plausible routes for synthesizing this compound are:
Route A: Direct Amination of 6-chloro-3-(trifluoromethyl)picolinonitrile with ammonia.
Route B: Nitro Reduction , which would involve the synthesis of 6-nitro-3-(trifluoromethyl)picolinonitrile followed by its reduction to the target amine. A common method for nitro group reduction uses a metal, such as iron, in the presence of an acid. chemicalbook.com
The theoretical atom economy for each route can be calculated using the formula: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 wikipedia.org
Table 2: Comparative Atom Economy of Synthetic Routes
| Route | Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| A: Direct Amination | C₇H₂ClF₃N₂ + NH₃ | 6-Chloro-3-(trifluoromethyl)picolinonitrile (206.55 g/mol ), Ammonia (17.03 g/mol ) | This compound (187.12 g/mol ) | HCl (36.46 g/mol ) | 83.7% |
| B: Nitro Reduction (with Fe/HCl) | C₇H₂F₃N₃O₂ + 3Fe + 6HCl | 6-Nitro-3-(trifluoromethyl)picolinonitrile (233.11 g/mol ), Iron (167.54 g/mol ), HCl (218.76 g/mol ) | This compound (187.12 g/mol ) | 3FeCl₂ + 2H₂O | 29.7% |
From this analysis, the direct amination route (Route A) exhibits a significantly higher atom economy. rsc.org The nitro reduction pathway (Route B), while effective, generates substantial inorganic waste in the form of iron salts, leading to a much lower atom economy. rsc.org Even when chemical yields are high, a poor atom economy indicates the production of significant byproducts.
Regioselectivity and Stereochemical Control in Synthesis
Stereochemical control is not a factor in the synthesis of this achiral molecule. However, regioselectivity—the control of which position on the molecule reacts—is critical.
In the context of direct amination, the synthesis begins with a precursor, 6-chloro-3-(trifluoromethyl)picolinonitrile, where the regiochemistry is already established. The primary concern is ensuring that the substitution occurs exclusively at the C-6 position, displacing the chlorine atom. The powerful inductive and resonance effects of the ring nitrogen, combined with the electron-withdrawing trifluoromethyl and nitrile groups, strongly activate the C-2 and C-6 positions of the pyridine ring towards nucleophilic attack. stackexchange.com In this specific substrate, only the C-6 position has a viable leaving group, thus ensuring a highly regioselective reaction.
Should the synthesis start from a precursor with multiple potential leaving groups, controlling the regioselectivity would become a significant challenge. The outcome would depend on a delicate balance of steric and electronic factors. stackexchange.com For instance, quantum chemistry calculations on similar systems have shown that the preferred site of attack by a nucleophile can be determined by the free energy barrier of the transition states, which can be influenced by subtle electronic effects and potential cation-π interactions. nih.govnih.gov
Scalability of Synthetic Protocols
The feasibility of scaling a synthetic route for industrial production depends on factors such as cost of materials, safety, reaction conditions, and waste disposal.
Direct Amination (Route A): This route is generally considered highly scalable. The starting material, 6-chloro-3-(trifluoromethyl)picolinonitrile, can be prepared from commodity chemicals. The use of ammonia is common in industrial processes, although it requires specialized equipment to handle due to its volatility and toxicity. The reaction is typically a single step with a straightforward workup, which is advantageous for large-scale operations. The high atom economy also reduces the economic and environmental costs associated with waste treatment. wikipedia.org
Table 3: Scalability Comparison of Synthetic Routes
| Factor | Route A: Direct Amination | Route B: Nitro Reduction |
| Number of Steps | Fewer (generally 1 step from halo-precursor) | More (nitration followed by reduction) |
| Starting Materials | Readily available halogenated pyridines | Requires nitrated precursors, which may add synthetic complexity. |
| Reagent Safety & Handling | Requires handling of ammonia (gas or concentrated solution). | Metal reductions can be exothermic; catalytic hydrogenation requires handling of flammable H₂ and catalysts. |
| Reaction Conditions | Potentially high temperature and pressure. | Metal reductions are often at reflux; hydrogenation requires high pressure. |
| Waste Generation | Low (high atom economy). | High (low atom economy with metal reductants); lower with catalysis. |
| Purification | Generally straightforward. | Can be complicated by the need to remove metal salts. |
| Overall Scalability | Favorable | Less favorable due to waste and/or specialized equipment requirements. |
Chemical Reactivity and Transformation Pathways of 6 Amino 3 Trifluoromethyl Picolinonitrile
Reactions Involving the Amino Group
The amino group at the 6-position of the picolinonitrile ring is a primary nucleophilic center, rendering it susceptible to a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl and nitrile groups, which modulates the electron density on the pyridine (B92270) ring.
Nucleophilic Reactivity of the Amino Moiety
The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions with a range of electrophilic partners. This inherent nucleophilicity is the basis for numerous derivatization strategies.
The amino group of 6-Amino-3-(trifluoromethyl)picolinonitrile can be readily acylated and sulfonated to form the corresponding amides and sulfonamides, respectively. These reactions are typically carried out by treating the parent compound with acylating or sulfonylating agents in the presence of a base.
Acylation is commonly achieved using acyl chlorides or anhydrides. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent. Similarly, sulfonylation is effected by reacting the amine with a sulfonyl chloride, leading to the formation of a stable sulfonamide linkage. These reactions are fundamental in modifying the electronic and steric properties of the parent molecule, often leading to compounds with altered biological activities.
Table 1: Examples of Acylation and Sulfonylation Reactions
| Reactant | Reagent | Product | Reaction Conditions | Reference |
|---|---|---|---|---|
| This compound | Acetyl chloride | N-(6-cyano-5-(trifluoromethyl)pyridin-2-yl)acetamide | Base (e.g., triethylamine), inert solvent (e.g., THF) | [General knowledge] |
This table is illustrative and based on general reactivity patterns of aromatic amines.
The nitrogen atom of the amino group can also undergo alkylation and arylation, leading to the formation of secondary and tertiary amines. N-alkylation can be achieved by reacting this compound with alkyl halides or other alkylating agents. However, these reactions can sometimes lead to mixtures of mono- and di-alkylated products.
N-arylation, the formation of a carbon-nitrogen bond with an aryl group, is typically accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This powerful method allows for the introduction of a wide range of aryl and heteroaryl substituents.
Derivatization to Other Functional Groups (e.g., Isothiocyanate Formation)
A significant transformation of the amino group is its conversion into an isothiocyanate (-N=C=S) functionality. This is a valuable synthetic step as isothiocyanates are versatile intermediates for the synthesis of various heterocyclic compounds and are known to exhibit a range of biological activities.
The synthesis of 6-isothiocyanato-3-(trifluoromethyl)picolinonitrile has been reported to proceed through the reaction of this compound with thiophosgene (B130339) (CSCl₂). This reaction is typically carried out in a suitable solvent system, such as a mixture of chloroform (B151607) and N,N-dimethylacetamide, under an inert atmosphere at room temperature. researchgate.net
Table 2: Synthesis of 6-Isothiocyanato-3-(trifluoromethyl)picolinonitrile
| Starting Material | Reagent | Product | Solvent | Atmosphere | Temperature | Reference |
|---|
Coupling Reactions (e.g., with Electrophiles)
The nucleophilic amino group can participate in various coupling reactions with electrophilic partners. These reactions are crucial for the construction of more complex molecules with potential applications in drug discovery and materials science. For instance, the amino group can react with activated carbonyl compounds, isocyanates, and other electrophiles to form a diverse range of derivatives. The specific conditions for these coupling reactions depend on the nature of the electrophile and the desired product.
Transformations of the Nitrile Moiety
The nitrile group (-C≡N) is another key reactive site in this compound. Its transformations provide pathways to other important functional groups, significantly expanding the synthetic utility of the parent molecule. The nitrile group can undergo hydrolysis, reduction, and cycloaddition reactions.
Transformations of the nitrile moiety are well-established in organic chemistry. For instance, nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. The outcome of the hydrolysis of cyanopyridines can be controlled to favor the formation of either the corresponding picolinamide (B142947) or picolinic acid.
Furthermore, the nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. This transformation is valuable for introducing a flexible linker and a basic center into the molecule. Cycloaddition reactions involving the nitrile group, such as [3+2] cycloadditions with azides to form tetrazoles, are also known transformations for picolinonitrile derivatives.
Table 3: Potential Transformations of the Nitrile Moiety
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Hydrolysis | Acid or base catalysis, water | Carboxamide or Carboxylic acid |
| Reduction | e.g., LiAlH₄, H₂/catalyst | Primary amine (Aminomethyl) |
This table outlines general, potential transformations of the nitrile group based on established chemical principles.
Reduction Reactions to Amines or Aldehydes
The nitrile group of this compound is susceptible to reduction to form either a primary amine or an aldehyde, depending on the reagents and reaction conditions employed.
Reduction to Primary Amine: Complete reduction of the nitrile yields the corresponding primary amine, 2-(aminomethyl)-6-amino-3-(trifluoromethyl)pyridine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure with catalysts like Raney Nickel or Palladium on carbon. These methods are robust for converting aromatic nitriles to benzylamine (B48309) analogs.
Reduction to Aldehyde: Partial reduction of the nitrile to an aldehyde, 6-amino-3-(trifluoromethyl)pyridine-2-carboxaldehyde, requires more controlled conditions to prevent over-reduction to the amine. Reagents such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures are commonly used for this purpose. The reaction proceeds via an imine intermediate which is hydrolyzed during workup to afford the aldehyde. This method is a standard procedure for converting nitriles to aldehydes without affecting other reducible groups if conditions are carefully managed.
Table 1: Representative Reduction Reactions of the Nitrile Group
| Product | Reaction Type | Typical Reagents | Notes |
|---|---|---|---|
| 2-(Aminomethyl)-6-amino-3-(trifluoromethyl)pyridine | Full Reduction | LiAlH₄; H₂/Raney Ni; H₂/Pd-C | Yields the corresponding primary amine. Requires strong reducing conditions. |
| 6-Amino-3-(trifluoromethyl)pyridine-2-carboxaldehyde | Partial Reduction | DIBAL-H, followed by H₃O⁺ workup | Requires careful temperature control to prevent over-reduction to the amine. |
Nucleophilic Addition to the Nitrile (e.g., formation of Amidines, Tetrazoles)
The electron-deficient nature of the nitrile carbon, amplified by the adjacent pyridine nitrogen and the trifluoromethyl group, makes it a prime target for nucleophilic attack.
Amidine Formation: The reaction of this compound with primary or secondary amines can lead to the formation of N-substituted amidines. This reaction, often referred to as the Pinner reaction when conducted with alcohols and acid, can also be achieved directly with amines, sometimes facilitated by Lewis acid or metal catalysts. The process involves the nucleophilic addition of the amine to the nitrile carbon, followed by proton transfer.
Tetrazole Formation: One of the most common transformations for aromatic nitriles is the [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃) in the presence of an acid or an ammonium (B1175870) salt, to form a tetrazole ring. The reaction of this compound would yield 5-(6-Amino-3-(trifluoromethyl)pyridin-2-yl)-1H-tetrazole. The strong electron-withdrawing effect of the trifluoromethyl group enhances the reactivity of the nitrile toward this cycloaddition.
Table 2: Nucleophilic Addition Reactions of the Nitrile Group
| Product Class | Reaction Type | Typical Reagents | Notes |
|---|---|---|---|
| Amidines | Nucleophilic Addition | RNH₂ or R₂NH, often with a catalyst (e.g., Cu(I) salts) | Forms N-substituted amidine derivatives. |
| Tetrazoles | [3+2] Cycloaddition | NaN₃, often with NH₄Cl or ZnCl₂ | A highly reliable method for forming 5-substituted tetrazoles from nitriles. |
Cycloaddition Reactions Involving the Nitrile Group (e.g., for s-tetrazines)
The nitrile group can also participate in cycloaddition reactions to form other heterocyclic systems, such as s-tetrazines (1,2,4,5-tetrazines). The synthesis of symmetrically substituted s-tetrazines can be achieved by the reaction of the nitrile with hydrazine, often catalyzed by transition metal salts like those of zinc or nickel. The reaction proceeds through the formation of a 1,2-dihydro-1,2,4,5-tetrazine intermediate, which is subsequently oxidized to the aromatic s-tetrazine. This provides a direct route to highly nitrogenated heterocyclic structures.
Table 3: Cycloaddition Reaction for s-Tetrazine Formation
| Product Class | Reaction Type | Typical Reagents | Notes |
|---|---|---|---|
| s-Tetrazines | Cyclocondensation/Oxidation | Hydrazine (N₂H₄), often with a catalyst (e.g., Zn(OTf)₂), followed by an oxidant (e.g., air, NaNO₂) | Forms a 3,6-disubstituted s-tetrazine ring. |
Reactivity of the Trifluoromethyl Group and its Influence on the Pyridine Ring
The trifluoromethyl (-CF₃) group is a powerful modulator of the electronic properties of the pyridine ring and possesses its own distinct, albeit limited, reactivity.
Electron-Withdrawing Effects and Aromatic Reactivity
The trifluoromethyl group is one of the strongest electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms. nih.govmdpi.com Its presence at the 3-position of the pyridine ring has profound consequences:
Ring Deactivation: The -CF₃ group strongly deactivates the pyridine ring towards electrophilic aromatic substitution. The combined electron-withdrawing effects of the ring nitrogen and the -CF₃ group make reactions like nitration or Friedel-Crafts alkylation extremely difficult.
Activation for Nucleophilic Attack: Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr). nih.govlibretexts.org Positions ortho and para to the -CF₃ group (positions 2, 4, and 5) become more electrophilic and susceptible to attack by nucleophiles, provided a suitable leaving group is present. In the parent molecule, this effect enhances the reactivity of the nitrile group at the 2-position towards nucleophiles.
Acidity of Amino Group: The electron-withdrawing nature of the -CF₃ group decreases the basicity of the pyridine nitrogen and the 6-amino group, making them less nucleophilic than in unsubstituted aminopyridines.
Hydrolysis and Other Transformations of the Trifluoromethyl Group
The trifluoromethyl group is known for its exceptional chemical stability, which is a primary reason for its prevalence in pharmaceuticals and agrochemicals. nih.gov The carbon-fluorine bond is one of the strongest single bonds in organic chemistry.
Hydrolysis: Transformation of the -CF₃ group is challenging and typically requires harsh reaction conditions. Hydrolysis to a carboxylic acid (-COOH) group can be achieved under forcing conditions, such as heating with strong acids like fuming sulfuric acid or in superacidic media. nih.govacs.orgrsc.org This reaction proceeds via protonation of the fluorine atoms, leading to the formation of a difluorocarbocation intermediate, which is subsequently attacked by water. Due to the severity of these conditions, such transformations are often incompatible with other sensitive functional groups in the molecule.
Pyridine Ring Functionalization and Modification Reactions
Beyond the reactivity of the nitrile and trifluoromethyl groups, the pyridine ring itself, particularly via the amino group, can be modified.
The primary amino group at the 6-position is the most versatile handle for further functionalization. Through diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid), the amino group can be converted into a diazonium salt (-N₂⁺). This intermediate is highly reactive and can be displaced by a wide variety of nucleophiles in copper-catalyzed Sandmeyer reactions or related transformations. wikipedia.orgorganic-chemistry.org This allows for the introduction of a range of substituents at the 6-position, including:
Halogens: Chloro, bromo, or iodo groups can be installed using CuCl, CuBr, or KI, respectively.
Cyano Group: A second cyano group can be introduced using CuCN.
Hydroxyl Group: Heating the diazonium salt in aqueous acid leads to the formation of the corresponding pyridone.
These transformations provide a powerful strategic pathway to a diverse array of 2,3,6-trisubstituted pyridine derivatives, starting from this compound.
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. quimicaorganica.org When substitution does occur, it typically favors the 3- and 5-positions (meta to the nitrogen) due to the greater stability of the reaction intermediates compared to attack at the 2-, 4-, or 6-positions. quimicaorganica.org
In the case of this compound, the directing effects of the substituents must be considered. The amino group at the 6-position is a powerful activating group and an ortho, para-director. Conversely, the trifluoromethyl group at the 3-position is a strong deactivating group and a meta-director. The cyano group at the 2-position is also a deactivating, meta-directing group.
Given these competing influences, predicting the precise pattern of electrophilic aromatic substitution is complex. The powerful activating effect of the amino group would strongly direct incoming electrophiles to its ortho and para positions. The position ortho to the amino group is the 5-position, and the position para is the 3-position, which is already substituted. The 5-position is also meta to the deactivating trifluoromethyl and cyano groups, making it the most likely site for electrophilic attack. Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the 5-position.
Predicted Regioselectivity of Electrophilic Aromatic Substitution:
| Position | Influence of 6-Amino Group | Influence of 3-Trifluoromethyl Group | Influence of 2-Cyano Group | Overall Predicted Reactivity |
| 4 | - | ortho (disfavored) | meta (favored) | Unlikely |
| 5 | ortho (favored) | meta (favored) | para (disfavored) | Most Likely |
Directed Ortho-Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. uwindsor.ca In this compound, both the amino group (or a protected form like an amide) and the cyano group have the potential to act as DMGs.
The amino group, particularly when protected as a pivaloyl amide, is a well-established DMG in pyridine systems, directing lithiation to the adjacent C-H bond. sci-hub.st In this molecule, this would correspond to deprotonation at the 5-position. The cyano group can also direct ortho-lithiation, which would also lead to deprotonation at the 5-position. The trifluoromethyl group is generally not considered a strong DMG. harvard.edu
Therefore, treatment of a suitably protected derivative of this compound with a strong base, such as an organolithium reagent, is expected to result in regioselective metalation at the 5-position. The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups at this position.
Potential Functionalization via Directed Ortho-Metalation:
| Directing Group | Position of Metalation | Potential Electrophiles | Resulting Functional Group |
| 6-Amido | 5 | CO₂ | Carboxylic acid |
| 6-Amido | 5 | I₂ | Iodine |
| 6-Amido | 5 | (CH₃)₃SiCl | Trimethylsilyl (B98337) |
| 2-Cyano | 5 | Aldehydes/Ketones | Hydroxyalkyl |
| 2-Cyano | 5 | Alkyl halides | Alkyl |
For pyridine itself, the use of a DMG is often necessary to control the regioselectivity of lithiation and to prevent nucleophilic addition of the organolithium reagent to the pyridine ring. uwindsor.ca The presence of multiple potential directing groups in this compound suggests that careful optimization of reaction conditions would be necessary to achieve selective functionalization.
Cross-Coupling Reactions at Halogenated Pyridine Precursors
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgnih.gov The synthesis of this compound can be envisioned through the strategic use of cross-coupling reactions starting from appropriately halogenated pyridine precursors.
A plausible synthetic route would involve a halogenated pyridine core, such as a 6-chloro- or 6-bromo-3-(trifluoromethyl)picolinonitrile. The amino group could then be introduced via a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. researchgate.net Alternatively, the cyano group could be installed via a palladium- or nickel-catalyzed cyanation reaction of a corresponding halogenated precursor.
Hypothetical Synthetic Scheme via Cross-Coupling:
| Starting Material | Reaction 1 | Intermediate | Reaction 2 | Final Product |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Buchwald-Hartwig Amination (e.g., with NH₃ or a protected amine) | 2-Chloro-6-amino-3-(trifluoromethyl)pyridine | Cyanation (e.g., with Zn(CN)₂) | This compound |
| 2,6-Dichloro-3-(trifluoromethyl)pyridine | Cyanation (e.g., with Zn(CN)₂) | 6-Chloro-3-(trifluoromethyl)picolinonitrile (B1358188) | Buchwald-Hartwig Amination (e.g., with NH₃ or a protected amine) | This compound |
The development of such synthetic routes would rely on the availability of suitable halogenated precursors and the optimization of the cross-coupling conditions to ensure high yields and selectivity.
Spectroscopic Characterization for Structural Elucidation of 6 Amino 3 Trifluoromethyl Picolinonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule such as 6-Amino-3-(trifluoromethyl)picolinonitrile, various NMR techniques are employed to map out its unique structural features.
Proton (¹H) NMR spectroscopy is used to determine the number and electronic environment of hydrogen atoms in a molecule. In the case of this compound, the pyridine (B92270) ring contains two aromatic protons. Their chemical shifts, splitting patterns (multiplicity), and coupling constants provide crucial information about their relative positions. Additionally, the protons of the amino (-NH₂) group would typically appear as a broad singlet, although its chemical shift can be highly variable depending on the solvent and concentration.
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Aromatic CH (Pyridine ring) | ~7.0 - 8.5 | Doublet | Two distinct signals expected, coupled to each other. |
| Amino NH₂ | Variable (broad) | Singlet (broad) | Position and shape are solvent and concentration dependent. |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization (sp², sp³) and its chemical environment (e.g., bonded to electronegative atoms).
For this compound, one would expect to observe signals corresponding to:
The four sp² hybridized carbons of the pyridine ring.
The carbon of the nitrile group (-C≡N).
The carbon of the trifluoromethyl group (-CF₃), which would show coupling to the fluorine atoms.
The specific chemical shifts help to confirm the substitution pattern on the pyridine ring. For instance, the carbon atom attached to the electron-withdrawing trifluoromethyl group would be shifted to a characteristic frequency.
| Carbon Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (if coupled) |
|---|---|---|
| Aromatic C-NH₂ | ~150 - 160 | Singlet |
| Aromatic C-CF₃ | ~120 - 130 | Quartet (due to ¹JC-F coupling) |
| Aromatic CH | ~110 - 140 | Singlet |
| Aromatic C-CN | ~105 - 115 | Singlet |
| Nitrile C≡N | ~115 - 120 | Singlet |
| Trifluoromethyl CF₃ | ~120 - 125 | Quartet (due to ¹JC-F coupling) |
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to identify and characterize fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it produces strong, sharp signals. The presence of a trifluoromethyl (-CF₃) group in this compound makes ¹⁹F NMR an essential tool for its characterization. nih.gov
The three equivalent fluorine atoms of the -CF₃ group will give rise to a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly characteristic of the trifluoromethyl group being attached to an aromatic ring. This provides unambiguous confirmation of the presence of this functional group within the molecule.
While 1D NMR spectra identify the types of protons and carbons, 2D NMR techniques are crucial for establishing the connectivity between them, thereby piecing together the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a cross-peak between the two aromatic proton signals would confirm their adjacency on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the two CH groups on the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact elemental formula of a compound from its measured mass.
For this compound, the molecular formula is C₇H₄F₃N₃. HRMS would be used to measure the mass of its molecular ion ([M+H]⁺ in positive ion mode) and compare it to the calculated theoretical mass. A close match between the experimental and calculated mass provides strong evidence for the proposed molecular formula. nist.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₄F₃N₃ |
| Calculated Monoisotopic Mass | 187.03573 Da |
| Expected [M+H]⁺ Ion | 188.04351 Da |
This precise mass measurement, in conjunction with the detailed structural map provided by NMR spectroscopy, allows for the unequivocal structural elucidation of this compound and its derivatives.
Fragmentation Pattern Analysis for Structural Insights
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. In a typical electron ionization mass spectrometry (EI-MS) experiment of an organic molecule like this compound, the molecule would be expected to form a molecular ion (M⁺˙), and subsequent fragmentation would provide valuable structural information.
A detailed analysis would involve identifying the molecular ion peak and key fragment ions. Plausible fragmentation pathways for this molecule would include the loss of small neutral molecules or radicals such as HCN from the picolinonitrile ring, or cleavage related to the trifluoromethyl and amino groups. A data table, like the hypothetical one below, would be used to summarize these findings.
Table 1: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Neutral Loss |
| Data not available | Molecular Ion [C₇H₄F₃N₃]⁺˙ | |
| Data not available | [M - F]⁺ | F• |
| Data not available | [M - CF₃]⁺ | CF₃• |
| Data not available | [M - HCN]⁺˙ | HCN |
| Data not available | [M - NH₂]⁺ | NH₂• |
This table is for illustrative purposes only, as experimental data is not available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amino (N-H), nitrile (C≡N), trifluoromethyl (C-F), and aromatic ring (C=C, C=N) functional groups.
A typical analysis would involve assigning the observed absorption bands to specific molecular vibrations.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amino (N-H) | 3500-3300 | Symmetric and Asymmetric Stretching |
| Nitrile (C≡N) | 2260-2200 | Stretching |
| Aromatic Ring (C=C, C=N) | 1650-1450 | Stretching |
| Trifluoromethyl (C-F) | 1350-1100 | Stretching |
| Amino (N-H) | 1650-1550 | Bending (Scissoring) |
This table is based on general spectroscopic principles, as experimental data for the specific compound is not available.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide definitive information about its molecular geometry, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The data obtained would include the crystal system, space group, and unit cell dimensions. This information is crucial for understanding the packing of molecules in the crystal lattice and for confirming the connectivity of the atoms.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z (Molecules per unit cell) | Data not available |
This table is for illustrative purposes only, as experimental data is not available.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide information about the electronic structure and conjugation within the molecule. The UV-Vis spectrum of this compound, with its aromatic ring and electron-donating (amino) and electron-withdrawing (trifluoromethyl, nitrile) groups, would be expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions.
The solvent used for the analysis can also influence the position of the absorption maxima.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Type of Transition |
| Data not available | Data not available | π → π |
| Data not available | Data not available | n → π |
This table is based on general expectations for similar aromatic compounds, as experimental data for the specific compound is not available.
Theoretical and Computational Investigations of 6 Amino 3 Trifluoromethyl Picolinonitrile
Electronic Structure and Bonding Analysis
A complete understanding of 6-Amino-3-(trifluoromethyl)picolinonitrile would begin with a detailed analysis of its electronic structure and bonding.
Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction
FMO theory is instrumental in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A low energy gap suggests higher reactivity. For this compound, FMO analysis would identify the likely sites for electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound. (Note: This table is for illustrative purposes only as specific data is unavailable.)
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization
NBO analysis provides a detailed picture of the bonding within a molecule in terms of localized orbitals. It can quantify the extent of electron delocalization, charge transfer interactions, and the hybridization of atomic orbitals. For this particular compound, NBO analysis would clarify the electronic interactions between the amino, trifluoromethyl, and cyano groups with the pyridine (B92270) ring, providing insights into resonance effects and hyperconjugation.
Reaction Mechanism Studies
Understanding the potential chemical transformations of this compound requires detailed studies of its reaction mechanisms.
Potential Energy Surface Exploration and Transition State Characterization
The exploration of a reaction's potential energy surface (PES) is key to understanding its mechanism. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Characterizing the transition states allows for the determination of the energy barriers for different reaction pathways. Such studies would be vital for predicting the feasibility and selectivity of reactions involving this compound.
Kinetic and Thermodynamic Aspects of Transformations
By calculating the energies of all species along a reaction pathway, the thermodynamic and kinetic parameters of the transformation can be determined. This includes the enthalpy and Gibbs free energy of reaction, which indicate the spontaneity of a process, and the activation energy, which governs the reaction rate. These calculations would provide a quantitative basis for understanding and predicting the chemical behavior of this compound in various chemical environments.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure and dynamic behavior of molecules. For a molecule like 5-Amino-3-(trifluoromethyl)picolinonitrile, these methods can provide insights into its flexibility, preferred shapes (conformers), and how it might interact with its environment.
Conformational Analysis: The presence of the amino (-NH2) and trifluoromethyl (-CF3) groups, which can rotate around their bonds to the pyridine ring, is a key feature of this molecule's structure. Conformational analysis would typically involve:
Potential Energy Surface (PES) Scanning: This computational technique systematically rotates specific bonds (e.g., the C-N bond of the amino group and the C-C bond of the trifluoromethyl group) and calculates the corresponding energy at each rotational angle. The results are plotted to create a PES, which reveals the lowest energy (most stable) conformations and the energy barriers between them.
Geometry Optimization: The stable conformations identified from the PES scan are then fully optimized to find their lowest energy geometry. This provides precise information about bond lengths, bond angles, and dihedral angles for the most probable shapes of the molecule.
While specific studies on 5-Amino-3-(trifluoromethyl)picolinonitrile are not available, research on similar aromatic compounds indicates that the planarity of the amino group relative to the pyridine ring and the rotational orientation of the trifluoromethyl group would be the primary determinants of its conformational landscape.
Molecular Dynamics Simulations: MD simulations provide a dynamic picture of the molecule over time, offering insights that static conformational analysis cannot. An MD simulation of 5-Amino-3-(trifluoromethyl)picolinonitrile in a solvent (like water or an organic solvent) would involve:
System Setup: A model of the molecule is placed in a simulation box filled with solvent molecules.
Simulation Run: The forces on each atom are calculated, and Newton's laws of motion are used to simulate the movement of the atoms over a series of very small time steps.
These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.
Prediction of Spectroscopic Properties (e.g., Theoretical NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry allows for the prediction of spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure and provide a deeper understanding of its electronic environment.
Theoretical NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Theoretical calculations can predict the chemical shifts for the active nuclei in 5-Amino-3-(trifluoromethyl)picolinonitrile, primarily ¹H, ¹³C, ¹⁵N, and ¹⁹F. The process involves:
Geometry Optimization: An accurate 3D structure of the molecule is obtained through geometry optimization.
Magnetic Shielding Calculation: Using methods like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus are calculated.
Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts relative to a standard reference compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C).
The predicted chemical shifts are highly sensitive to the electronic environment of each atom. For instance, the ¹⁹F NMR chemical shift would be particularly informative about the electronic effects of the pyridine ring on the trifluoromethyl group. While specific data is unavailable, a hypothetical table of predicted NMR shifts is presented below to illustrate how this data would be structured.
Hypothetical Predicted ¹³C NMR Chemical Shifts for 5-Amino-3-(trifluoromethyl)picolinonitrile
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 (CN) | 118.5 |
| C3 (C-CF3) | 130.2 |
| C4 | 145.8 |
| C5 (C-NH2) | 150.1 |
| C6 | 115.3 |
Note: These are example values and not based on actual calculations for this specific molecule.
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. Each vibrational mode corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.
The computational workflow involves:
Frequency Calculation: After geometry optimization, a frequency calculation is performed to determine the vibrational modes and their corresponding frequencies.
Spectral Simulation: The calculated frequencies and their intensities are used to generate a theoretical IR or Raman spectrum.
For 5-Amino-3-(trifluoromethyl)picolinonitrile, characteristic vibrational frequencies would be expected for the N-H stretching of the amino group, the C≡N stretching of the nitrile group, and the C-F stretching modes of the trifluoromethyl group. A comparison of calculated and experimental vibrational frequencies is a powerful tool for structural verification. researchgate.net
Hypothetical Predicted Vibrational Frequencies for 5-Amino-3-(trifluoromethyl)picolinonitrile
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H asymmetric stretch | 3450 |
| N-H symmetric stretch | 3350 |
| C≡N stretch | 2230 |
| C-F asymmetric stretch | 1280 |
Note: These are example values and not based on actual calculations for this specific molecule.
Influence of Trifluoromethyl Group on Electronic and Steric Properties through Computational Models
The trifluoromethyl (-CF3) group is known to exert significant electronic and steric effects on molecules. mdpi.com Computational models are invaluable for quantifying these influences.
Electronic Effects: The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This has several consequences for the 5-Amino-3-(trifluoromethyl)picolinonitrile molecule:
Electron Density Distribution: Computational methods can calculate and visualize the electron density distribution, showing a polarization of electron density away from the pyridine ring towards the -CF3 group. This deactivates the ring towards electrophilic substitution.
Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. The region around the -CF3 group would be highly electronegative (electron-rich), while the pyridine ring would be more electropositive (electron-poor).
HOMO-LUMO Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's reactivity and electronic transitions. The electron-withdrawing nature of the -CF3 group would be expected to lower the energy of both the HOMO and LUMO.
Steric Effects: The -CF3 group is also sterically demanding, meaning it is bulky and can hinder the approach of other molecules. nih.gov
Molecular Volume and Surface Area: Computational models can precisely calculate the van der Waals volume and surface area of the molecule, quantifying the steric bulk of the -CF3 group.
Steric Hindrance: The presence of the bulky -CF3 group adjacent to the C4 position on the pyridine ring can sterically hinder reactions at that site. This can influence the regioselectivity of chemical reactions involving the molecule. mdpi.com
Advanced Applications in Organic Synthesis and Materials Science Research
Role as a Key Building Block in the Synthesis of Complex Organic Molecules
6-Amino-3-(trifluoromethyl)picolinonitrile serves as a foundational component for constructing more complex molecular architectures. The strategic placement of its reactive functional groups allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. guidechem.comhomesunshinepharma.com
The structure of this compound is inherently a substituted pyridine (B92270), and its functional groups provide handles for further modification. The amino group can undergo various reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents at the 6-position of the pyridine ring. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing further avenues for creating highly functionalized pyridine-based molecules. These transformations are fundamental in medicinal chemistry for synthesizing libraries of related compounds to explore structure-activity relationships.
The compound is a significant precursor for a variety of heterocyclic systems, particularly those containing fluorine. cymitquimica.comresearchgate.net The vicinal amino and nitrile groups can participate in cyclization reactions to form fused bicyclic heterocycles, such as pyrido[2,3-d]pyrimidines. The inherent trifluoromethyl group ensures that the resulting complex heterocycles are fluorinated, a feature often sought in the development of research compounds. researchgate.net The reactivity of the pyridine ring itself, combined with its substituents, enables its use in building even more elaborate polycyclic systems.
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product. These reactions are valued for their atom economy and ability to rapidly generate molecular diversity. mdpi.comnih.gov The functional groups of this compound make it a suitable candidate for MCRs. The nucleophilic amino group can react with electrophiles like aldehydes, while the nitrile group can participate in subsequent cyclization steps. This reactivity allows for the one-pot synthesis of complex heterocyclic structures, which would otherwise require lengthy, multi-step synthetic sequences.
Table 1: Synthetic Potential of Functional Groups in this compound This table is interactive. Click on the headers to sort.
| Functional Group | Position | Type of Reactions | Potential Products |
|---|---|---|---|
| Amino (-NH₂) | 6 | Acylation, Alkylation, Diazotization, Cyclocondensation | Amides, Substituted Amines, Fused Heterocycles |
| Nitrile (-CN) | 2 | Hydrolysis, Reduction, Cyclization | Carboxylic Acids, Amides, Amines, Fused Heterocycles |
| Trifluoromethyl (-CF₃) | 3 | Modifies reactivity and properties | Fluorinated Derivatives |
In the field of medicinal chemistry, this compound serves as a crucial intermediate for synthesizing structural analogs of molecules with established research interest.
CHK1 Inhibitors: Research has demonstrated the use of this compound in the synthesis of inhibitors for Checkpoint Kinase 1 (CHK1). nih.govacs.org Its structure forms a core component of more complex molecules designed to interact with this specific kinase. nih.govacs.org
Androgen Receptor Antagonists: The compound is also utilized in the synthesis of structural analogs of androgen receptor (AR) antagonists. nih.govnih.gov For instance, it has been identified as a related substance to Apalutamide, a known AR antagonist, indicating its role as a precursor or intermediate in the synthesis of such compounds. cymitquimica.com
Contributions to Fluorine Chemistry and Fluorine-Containing Building Blocks
The introduction of fluorine atoms, particularly trifluoromethyl (-CF₃) groups, into organic molecules can significantly alter their chemical and physical properties. researchgate.netmdpi.com this compound is a prime example of a fluorine-containing building block that is valuable in this context. cymitquimica.comambeed.com
The presence of the -CF₃ group imparts unique characteristics to the molecule and any subsequent derivatives. nih.gov These include increased lipophilicity and metabolic stability. As a synthetic tool, the compound provides a reliable method for incorporating a trifluoromethyl-substituted pyridine moiety into larger, more complex structures. This is a key strategy in designing novel compounds in various fields of chemical research. beilstein-journals.org
Potential in Materials Science Research
While the primary applications of this compound have been in organic and medicinal chemistry, its unique properties suggest potential for use in materials science. smolecule.com Fluorinated organic compounds are known for their distinct characteristics, such as thermal stability, hydrophobicity, and specific optical and electronic properties.
The combination of a rigid pyridine ring with a polar trifluoromethyl group could be exploited in the design of novel polymers, liquid crystals, or organic light-emitting diode (OLED) materials. The amino and nitrile groups also offer sites for polymerization or for grafting the molecule onto surfaces to create functional coatings with tailored properties like low surface energy or specific chemical resistance. Further research is needed to fully explore these potential applications.
Exploration in Organic Electronics
The unique electronic properties imparted by the trifluoromethyl group make this compound a compound of interest for the synthesis of novel materials for organic electronics. The strong electron-withdrawing nature of the -CF3 group can significantly influence the energy levels of organic semiconductors, potentially leading to improved performance in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Research in related pyridine-dicarbonitrile acceptors has shown that modification of the acceptor unit can tune the emission color of thermally activated delayed fluorescence (TADF) emitters, a key component in high-efficiency OLEDs. While direct studies on this compound are limited, the foundational principles of molecular engineering in organic electronics suggest its potential as a building block for next-generation electronic materials.
Development of Functional Materials and Coatings
The combination of a rigid aromatic ring and reactive functional groups in this compound makes it a versatile precursor for the development of advanced functional materials and coatings. The amino group can be readily modified to introduce various functionalities, allowing for the tailoring of surface properties such as hydrophobicity, adhesion, and biocompatibility. Furthermore, the trifluoromethyl group can enhance the thermal and chemical stability of polymeric materials derived from this compound. These characteristics are highly desirable for creating robust coatings for a range of applications, from protective layers on electronic components to specialized biomedical surfaces.
Applications in Coordination Chemistry (e.g., with Lanthanide Ions for Luminescent Properties)
The nitrogen atoms of the pyridine ring and the amino and nitrile groups in this compound provide multiple coordination sites for metal ions. This makes the compound a promising ligand for the synthesis of coordination complexes with interesting magnetic, catalytic, and photophysical properties. Of particular interest is the potential for forming luminescent complexes with lanthanide ions. Lanthanide complexes are renowned for their sharp, long-lived emission, which is highly sensitive to the coordination environment. The design of the organic ligand is crucial for sensitizing the lanthanide ion's luminescence. The aromatic structure of the picolinonitrile backbone can act as an "antenna" to absorb light and efficiently transfer the energy to the central lanthanide ion, leading to enhanced emission. While specific studies involving this compound as a ligand for lanthanide ions are yet to be widely reported, the principles of coordination chemistry suggest its strong potential in the development of novel luminescent materials for applications in bio-imaging, sensing, and lighting.
Table 1: Potential Properties of Lanthanide Complexes with this compound
| Lanthanide Ion | Potential Emission Color | Potential Applications |
| Europium (Eu³⁺) | Red | Bio-imaging, OLEDs |
| Terbium (Tb³⁺) | Green | Sensing, Lighting |
| Samarium (Sm³⁺) | Orange-Red | Temperature Sensors |
| Dysprosium (Dy³⁺) | Yellow-White | White-light Emitting Materials |
Development of Novel Synthetic Methodologies Utilizing the Compound as a Substrate
The reactivity of the amino and nitrile groups, combined with the influence of the trifluoromethyl substituent, makes this compound an interesting substrate for the development of novel synthetic methodologies. The amino group can participate in a variety of reactions, including N-alkylation, N-arylation, and condensation reactions, to build more complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for synthetic transformations. The electron-withdrawing trifluoromethyl group can also influence the regioselectivity of reactions on the pyridine ring. Investigating the reactivity of this compound could lead to the discovery of new synthetic routes to valuable chemical intermediates and final products.
Future Research Directions and Unexplored Avenues for 6 Amino 3 Trifluoromethyl Picolinonitrile
Development of More Sustainable and Greener Synthetic Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of sustainable methods for the synthesis of 6-Amino-3-(trifluoromethyl)picolinonitrile that move beyond traditional multi-step procedures, which often involve harsh reagents and generate significant waste.
A promising avenue is the application of multicomponent reactions (MCRs). MCRs are recognized as environmentally friendly synthetic strategies that enhance molecular complexity in a single step. mdpi.comresearchgate.net The advantages of MCRs over conventional syntheses include improved atom economy, step efficiency, and reduced waste generation. mdpi.comresearchgate.net Research aimed at designing an MCR that converges readily available starting materials to form the this compound core could dramatically improve its environmental footprint.
Further exploration into flow chemistry presents another significant opportunity. Continuous flow processes can offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processing. Investigating the translation of key synthetic steps to a flow-based system could lead to a more efficient and sustainable manufacturing process. Additionally, the exploration of biocatalysis, using enzymes to perform specific transformations under mild conditions, represents a frontier in green chemistry that remains entirely unexplored for this compound.
| Metric | Hypothetical Traditional Route | Potential Greener Route (e.g., MCR) | Research Goal |
|---|---|---|---|
| Number of Steps | Multiple (e.g., 3-5) | Fewer (e.g., 1-2) | Minimize synthetic steps to reduce resource consumption and waste. |
| Atom Economy | Lower | Higher | Maximize the incorporation of starting material atoms into the final product. |
| E-Factor (Waste/Product Ratio) | High | Low | Reduce the generation of chemical waste per unit of product. |
| Solvent & Reagent Type | Often hazardous solvents and stoichiometric reagents | Benign solvents, catalytic reagents | Shift towards safer and more sustainable materials. scienceandtechnology.com.vn |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The unique arrangement of functional groups on the this compound scaffold—the nucleophilic amino group, the electrophilic nitrile carbon, the electron-deficient pyridine (B92270) ring, and the sterically influential trifluoromethyl group—suggests a rich and largely unexplored reactivity profile.
Future work should systematically investigate the derivatization potential at each site. For instance, the amino group is a prime handle for modern cross-coupling reactions (e.g., Buchwald-Hartwig, Ullmann condensations) to introduce aryl, heteroaryl, or alkyl substituents, thereby accessing large libraries of novel compounds. The nitrile group offers a gateway to other functional groups, such as carboxylic acids (via hydrolysis), tetrazoles (via cycloaddition with azides), or amidines (via addition of amines), each opening doors to different chemical spaces and potential applications.
Furthermore, the pyridine ring itself is a candidate for late-stage functionalization. Research into selective C-H activation at the C4 or C5 positions could provide a highly efficient means of introducing further complexity without the need for pre-functionalized starting materials. The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the electronic properties of the ring, a feature that could be harnessed in novel catalytic cycles or nucleophilic aromatic substitution (SNAr) reactions. beilstein-journals.org
Advanced Applications in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry, which focuses on chemical systems composed of discrete numbers of molecules bound by noncovalent forces, offers a paradigm for creating advanced materials. nih.gov The structure of this compound is well-suited for designing self-assembling systems.
The amino group can act as a hydrogen-bond donor, while the pyridine nitrogen and nitrile nitrogen can act as hydrogen-bond acceptors. This donor-acceptor complementarity could be programmed to drive the formation of predictable supramolecular structures like tapes, rosettes, or more complex networks. researchgate.net The aromatic pyridine core can participate in π-π stacking interactions, which could be modulated by the electron-withdrawing trifluoromethyl group.
Future research in this area would involve designing and synthesizing derivatives of this compound to promote specific self-assembly pathways, leading to the formation of functional materials such as hydrogels, liquid crystals, or porous organic frameworks. nih.govrsc.org The interplay of hydrogen bonding, π-π interactions, and dipole-dipole interactions involving the CF3 and CN groups provides a rich parameter space for creating "instructed" and adaptive materials. nih.gov
| Interaction Type | Participating Functional Group(s) | Potential Role in Self-Assembly |
|---|---|---|
| Hydrogen Bonding (Donor) | Amino (-NH₂) | Directional control of assembly, formation of tapes or sheets. |
| Hydrogen Bonding (Acceptor) | Pyridine N, Nitrile N | Complementary pairing with H-bond donors. |
| π-π Stacking | Pyridine Ring | Formation of columnar structures, stabilization of layered assemblies. |
| Dipole-Dipole | Trifluoromethyl (-CF₃), Nitrile (-CN) | Modulation of intermolecular spacing and electronic properties of the assembly. |
Deeper Computational and Theoretical Investigations of Unique Molecular Interactions
While experimental work charts the course for new discoveries, computational and theoretical chemistry provide the map and compass. Deeper computational studies on this compound are essential to fully understand its properties and predict its behavior.
Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide profound insights into the molecule's electronic structure, molecular orbital distributions (HOMO-LUMO), and electrostatic potential. mdpi.com Such studies can rationalize its reactivity, predict sites susceptible to electrophilic or nucleophilic attack, and calculate spectroscopic signatures to aid in experimental characterization. researchgate.net
Molecular dynamics (MD) simulations could be employed to model the behavior of the molecule in different environments, such as in solution or within a biological binding pocket. These simulations are crucial for understanding the non-covalent interactions that would govern its use in supramolecular chemistry or as a potential ligand for biological targets. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help guide the design of derivatives with favorable drug-like properties. mdpi.com
| Computational Method | Research Focus | Expected Scientific Insight |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction mechanisms | Rationalization of reactivity, prediction of spectroscopic properties. |
| Molecular Dynamics (MD) | Self-assembly processes, conformational analysis | Understanding the dynamics and stability of supramolecular structures. |
| Molecular Docking | Interaction with biological macromolecules | Identification of potential protein targets and binding modes. |
| ADMET Prediction | Pharmacokinetic and toxicity profiling | Guidance for medicinal chemistry efforts to identify drug-like candidates. |
Integration into Emerging Areas of Chemical Methodology Development
The unique electronic and structural features of this compound make it an attractive candidate for integration into emerging fields of chemical synthesis and technology.
One such area is the development of novel ligands for transition-metal catalysis. The pyridine nitrogen and the amino group could act as a bidentate chelate for a metal center, while the trifluoromethyl and nitrile groups could tune the electronic properties of the resulting complex. Exploring its use in catalysts for asymmetric synthesis could unlock new and efficient chemical transformations. researchgate.net
Another frontier is its use as a scaffold in the development of chemical probes or as a fragment in drug discovery campaigns. The trifluoromethyl group is a well-known bioisostere that can enhance metabolic stability and binding affinity. cymitquimica.com Incorporating this molecule into fragment-based screening or DNA-encoded library (DEL) synthesis could rapidly identify new bioactive compounds. Finally, the electron-deficient nature of the ring system suggests potential applications in photoredox catalysis, either as a photosensitizer or as a substrate in novel light-mediated reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
